3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile
CAS No.: 2640958-59-2
Cat. No.: VC11854338
Molecular Formula: C17H21N7
Molecular Weight: 323.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640958-59-2 |
|---|---|
| Molecular Formula | C17H21N7 |
| Molecular Weight | 323.4 g/mol |
| IUPAC Name | 3-[4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]pyridine-4-carbonitrile |
| Standard InChI | InChI=1S/C17H21N7/c1-13-10-16(21-17(20-13)22(2)3)24-8-6-23(7-9-24)15-12-19-5-4-14(15)11-18/h4-5,10,12H,6-9H2,1-3H3 |
| Standard InChI Key | PINCNYJKTJPHDR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=C(C=CN=C3)C#N |
| Canonical SMILES | CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=C(C=CN=C3)C#N |
Introduction
Synthesis Approaches
The synthesis of compounds with similar structures often involves multiple steps, including the formation of the pyrimidine and piperazine rings, followed by their connection to the pyridine ring. Common methods might involve Mannich reactions or the use of chloroacetyl derivatives to form the desired linkages.
Biological Activities
Compounds with piperazine and pyrimidine moieties are known for their potential biological activities, including antiviral, antibacterial, and anticancer properties. The specific activities of 3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile would depend on its interactions with biological targets, which could be influenced by its structural features.
Related Compounds and Their Activities
-
6-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile: This compound shares a similar structure but with the nitrile group at a different position on the pyridine ring. It may exhibit similar biological activities due to its structural similarity.
-
2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one: This compound features a piperazine and pyrimidine structure but lacks the pyridine ring. It is noted for its potential biological activities, including interactions with enzymes or receptors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume